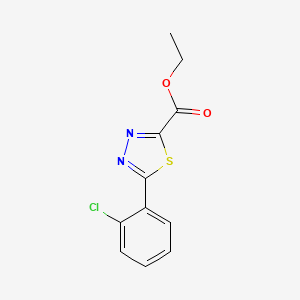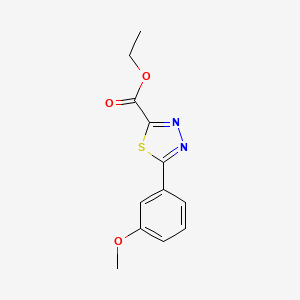![molecular formula C16H15F4N3O2 B1411118 N-(3-Fluoro-4-methoxybenzyl)-N'-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]urea CAS No. 1980064-17-2](/img/structure/B1411118.png)
N-(3-Fluoro-4-methoxybenzyl)-N'-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]urea
Overview
Description
N-(3-Fluoro-4-methoxybenzyl)-N'-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]urea is a complex organic compound characterized by its unique structural features, including a fluorine atom, a methoxy group, and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Fluoro-4-methoxybenzyl)-N'-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]urea typically involves multiple steps, starting with the preparation of the core benzyl and pyridinyl components. These components are then coupled using urea formation reactions under specific conditions, such as the use of coupling agents like carbonyldiimidazole (CDI) and reaction temperatures ranging from 0°C to 50°C.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The fluorine atom can be oxidized under specific conditions.
Reduction: The trifluoromethyl group can be reduced to a methyl group.
Substitution: The methoxy group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide (H₂O₂) and conditions such as acidic or basic environments.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) and conditions like anhydrous ether.
Substitution: Reagents like halogenating agents (e.g., bromine) and conditions like polar aprotic solvents.
Major Products Formed:
Oxidation: Fluorinated derivatives.
Reduction: Methylated derivatives.
Substitution: Halogenated or other functionalized derivatives.
Scientific Research Applications
Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It serves as a probe in biological studies to understand the interaction of fluorinated compounds with biological systems.
Industry: Utilized in the production of advanced materials and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism by which N-(3-Fluoro-4-methoxybenzyl)-N'-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]urea exerts its effects involves its interaction with specific molecular targets. The fluorine and trifluoromethyl groups enhance its binding affinity to certain receptors or enzymes, leading to modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
N-(3-fluoro-4-methoxybenzyl)-N-methylamine
N-(3-fluoro-4-methylphenyl)-N'-[4-methoxybenzyl]urea
Uniqueness: N-(3-Fluoro-4-methoxybenzyl)-N'-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]urea stands out due to its trifluoromethyl group, which imparts unique chemical and physical properties compared to similar compounds. This group enhances the compound's stability and reactivity, making it a valuable tool in various scientific applications.
Properties
IUPAC Name |
1-[(3-fluoro-4-methoxyphenyl)methyl]-3-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F4N3O2/c1-9-12(4-6-14(22-9)16(18,19)20)23-15(24)21-8-10-3-5-13(25-2)11(17)7-10/h3-7H,8H2,1-2H3,(H2,21,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYPMUELLEPTQRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)C(F)(F)F)NC(=O)NCC2=CC(=C(C=C2)OC)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F4N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-[3-Chloro-5-(trifluoromethyl)-2-pyridyl]-piperazine-1-carboxamidine](/img/structure/B1411038.png)











